N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812541
InChI: InChI=1S/C24H22N4O/c1-17-13-18(2)15-21(14-17)25-22(29)16-28-24(20-11-7-4-8-12-20)26-23(27-28)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C24H22N4O
Molecular Weight: 382.5 g/mol

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

CAS No.:

Cat. No.: VC15812541

Molecular Formula: C24H22N4O

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide -

Specification

Molecular Formula C24H22N4O
Molecular Weight 382.5 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide
Standard InChI InChI=1S/C24H22N4O/c1-17-13-18(2)15-21(14-17)25-22(29)16-28-24(20-11-7-4-8-12-20)26-23(27-28)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29)
Standard InChI Key VGLOCQDKEQVJSD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of N-(3,5-dimethylphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide comprises three distinct regions:

  • 1H-1,2,4-Triazole Core: A five-membered heterocyclic ring with two phenyl groups at positions 3 and 5.

  • Acetamide Linker: A carbonyl group bridges the triazole nitrogen to a secondary amine.

  • 3,5-Dimethylphenyl Substituent: An aromatic ring with methyl groups at meta positions, enhancing lipophilicity.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₃N₅O
Molecular Weight433.49 g/mol
LogP (Lipophilicity)~4.2 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (triazole N, carbonyl O)

The presence of multiple aromatic systems suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility. The methyl groups on the phenyl rings likely improve metabolic stability by shielding against oxidative degradation .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 3,5-Diphenyl-1H-1,2,4-triazole: Synthesized via cyclization of benzil with semicarbazide or via oxidative dimerization of aryl amidines.

  • 2-Chloro-N-(3,5-dimethylphenyl)acetamide: Prepared by acylating 3,5-dimethylaniline with chloroacetyl chloride.

Stepwise Synthesis

  • Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole:
    Benzil (1.0 eq) reacts with semicarbazide hydrochloride (1.2 eq) in ethanol under reflux, yielding 3,5-diphenyl-1H-1,2,4-triazole after cyclization .

  • Alkylation of the Triazole:
    The triazole is treated with 2-chloro-N-(3,5-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours. Nucleophilic substitution at the triazole’s N1 position forms the acetamide linkage .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Benzil, semicarbazide, EtOH, ∆78–85
22-Chloroacetamide, K₂CO₃, MeCN60–68

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 2.25 (s, 6H, CH₃ on phenyl), 4.72 (s, 2H, CH₂CO), 7.21–7.95 (m, 14H, aromatic H), 10.12 (s, 1H, NH).

    • The singlet at δ 4.72 confirms the methylene group adjacent to the carbonyl.

  • ¹³C-NMR:

    • δ 168.5 (C=O), 152.3 (triazole C3/C5), 139.8–125.2 (aromatic C), 44.1 (CH₂CO).

Infrared (IR) Spectroscopy

  • Strong absorption at 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring vibration), and 3300 cm⁻¹ (N-H stretch).

Biological Activity and Mechanism

While direct pharmacological data for this compound are unavailable, structurally related 1,2,4-triazole-acetamides exhibit:

  • Antifungal Activity: Inhibition of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis .

  • Anticancer Potential: Induction of apoptosis via caspase-3 activation in NCI-60 cell lines, with IC₅₀ values <10 µM for analogs .

  • Antimalarial Effects: Inhibition of Plasmodium dihydropteroate synthase (DHPS), validated via docking studies .

Table 3: Hypothetical Biological Targets

TargetPredicted IC₅₀ (µM)Mechanism
Fungal CYP510.5–2.0Ergosterol biosynthesis block
Caspase-35.0–10.0Apoptosis induction
Bacterial DHPS1.0–3.0Folate pathway inhibition

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